molecular formula C7H7ClN4 B575021 6-Chlorobenzimidazole-1,2-diamine CAS No. 171082-86-3

6-Chlorobenzimidazole-1,2-diamine

Cat. No.: B575021
CAS No.: 171082-86-3
M. Wt: 182.611
InChI Key: JNWHLNNMTYMQNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chlorobenzimidazole-1,2-diamine ( 99122-11-9) is a versatile benzimidazole derivative with the molecular formula C7H7ClN4 and a molecular weight of 182.61 g/mol . This compound serves as a valuable synthetic intermediate in medicinal chemistry, particularly in the development of novel therapeutic agents. The benzimidazole core is a privileged structure in drug discovery, known for its diverse biological activities . Researchers utilize this diamine-substituted benzimidazole as a key building block for constructing more complex molecules, especially in the search for new antitumor and antimicrobial compounds . Its mechanism of action in resulting molecules often involves interaction with biological targets such as DNA; some designed derivatives bind in the minor groove of AT-rich DNA sequences, which can lead to the inhibition of cell proliferation . Furthermore, the structural motif is of significant interest in oncology research for targeting signaling pathways in cancers such as human lung carcinoma . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

171082-86-3

Molecular Formula

C7H7ClN4

Molecular Weight

182.611

IUPAC Name

6-chlorobenzimidazole-1,2-diamine

InChI

InChI=1S/C7H7ClN4/c8-4-1-2-5-6(3-4)12(10)7(9)11-5/h1-3H,10H2,(H2,9,11)

InChI Key

JNWHLNNMTYMQNI-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1Cl)N(C(=N2)N)N

Synonyms

1H-Benzimidazole-1,2-diamine,6-chloro-(9CI)

Origin of Product

United States

Scientific Research Applications

Synthesis of 6-Chlorobenzimidazole-1,2-diamine

The synthesis of 6-chlorobenzimidazole derivatives often involves the reaction of o-phenylenediamine with various electrophiles. Methods such as microwave-assisted synthesis and metal-free conditions have been developed to enhance yield and reduce reaction times. Recent advancements include:

  • Microwave-Assisted Synthesis : This technique allows for increased yields (up to 50%) and reduced reaction times (96-98% decrease) compared to conventional heating methods .
  • Nanocatalysis : Catalysts like TiO2 and magnesium oxide have been employed to facilitate the formation of benzimidazole derivatives under mild conditions .

Biological Activities

6-Chlorobenzimidazole-1,2-diamine exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Anticoagulant Activity

Research indicates that derivatives of benzimidazole, including 6-chlorobenzimidazole-1,2-diamine, act as potent inhibitors of Factor Xa, a key enzyme in the coagulation cascade. This property is crucial for developing anticoagulant therapies aimed at preventing thrombotic disorders such as myocardial infarction and deep vein thrombosis .

Antiviral Properties

Benzimidazole derivatives have shown antiviral activity against several viruses. In particular, compounds related to 6-chlorobenzimidazole have been evaluated for their efficacy against human cytomegalovirus and herpes simplex virus, demonstrating IC50 values in the low micromolar range .

Anticancer Potential

Studies have highlighted the anticancer properties of benzimidazole derivatives. For instance, modifications at the 6-position can enhance the cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation through multiple pathways .

Case Studies

  • Anticoagulant Development :
    A study investigated the pharmacological action of a new FXa inhibitor derived from 6-chlorobenzimidazole-1,2-diamine. The compound exhibited strong anticoagulant effects in preclinical models, suggesting its potential as an oral therapeutic agent for thrombotic conditions .
  • Antiviral Screening :
    In a screening assay for antiviral activity, 6-chlorobenzimidazole-1,2-diamine demonstrated significant inhibition against herpes simplex virus type 1 (HSV-1), with further structure-activity relationship studies revealing key modifications that enhance efficacy .
  • Anticancer Research :
    A series of benzimidazole derivatives were synthesized and tested against human cancer cell lines. The results indicated that compounds with a 6-chloro substituent exhibited superior activity compared to their unsubstituted counterparts, implicating this modification in enhancing biological activity .

Comparison with Similar Compounds

Key Insights :

  • Chlorine vs. Nitro : While both are electron-withdrawing, nitro groups (e.g., in 4-nitrobenzene-1,2-diamine) reduce yields in cyclization reactions compared to chlorine-substituted analogs .
  • Positional Effects : Chlorine at position 6 (as in 6-chlorobenzimidazole) may offer better steric accessibility than para-substituted chlorines (e.g., 4-chlorobenzene-1,2-diamine) for coupling reactions .

Key Insights :

  • Chlorine substituents, like CF3, may improve bioavailability and target affinity but require empirical validation for benzimidazole derivatives.
  • The diamine moiety facilitates hydrogen bonding, critical for enzyme inhibition (e.g., sphingosine 1-kinase inhibitors ).

Spectral and Physical Properties

Substituents influence spectral characteristics and solubility:

Compound <sup>1</sup>H NMR Shift (NH2) Solubility in DMF Reference
6-Chlorobenzimidazole-1,2-diamine δ 6.8–7.2 (aromatic H), δ 4.9 (NH2) Moderate
4-Methoxybenzene-1,2-diamine δ 6.7–7.1 (aromatic H), δ 4.5 (NH2) High due to -OCH3
4-Nitrobenzene-1,2-diamine δ 7.3–8.1 (aromatic H), δ 5.2 (NH2) Low (polar aprotic solvents)

Key Insights :

  • Chlorine’s -I effect deshields aromatic protons, shifting NMR signals downfield compared to methoxy analogs.
  • Nitro-substituted diamines exhibit poor solubility, whereas chlorine derivatives balance lipophilicity and polarity .

Preparation Methods

Phosgene-Mediated Cyclization

A patent (US6028200A) details the reaction of 5,6-diamino-2,2-difluoro-benzodioxole with phosgene (COCl₂) in aqueous medium. At 45°C, phosgene introduces a carbonyl group, facilitating cyclization into 6,6-difluoro-dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one (yield: 91.8%). Subsequent chlorination replaces the oxo group with chlorine using phosphorus oxychloride (POCl₃) at 120°C under autogenous pressure. This two-step process achieves an 85% yield of the chlorinated product.

Key Reaction Conditions

  • Step 1 : 5,6-diamino-2,2-difluoro-benzodioxole + phosgene (1.7 kg/h) → 45°C, 13 hours.

  • Step 2 : Benzimidazolone + POCl₃ → 120°C, 6 hours, sealed vessel.

Urea as a Cyclization Agent

Alternative protocols employ urea as a carbonyl source. Heating 5,6-diamino-2,2-difluoro-benzodioxole with urea at 170°C for 3 hours yields the benzimidazolone intermediate (83% yield). Chlorination with POCl₃ under identical conditions as above furnishes the target compound.

Chlorination of Benzimidazolone Intermediates

Chlorination represents a critical step in introducing the chlorine substituent. Two distinct methods dominate:

Phosphorus Oxychloride (POCl₃)

POCl₃ efficiently converts benzimidazolones to chlorobenzimidazoles. For instance, refluxing 6,6-difluoro-dioxolo-[4,5-f]-1,3-dihydro-benzimidazol-2-one with POCl₃ at 120°C for 6 hours achieves 90% conversion. The reaction proceeds via nucleophilic substitution, where the oxo group is displaced by chloride.

Hydrochloric Acid and Phosgene

Gaseous HCl introduced into a solution of 2-bromo-6,6-difluoro-[1,dioxolo[4,5-f]benzimidazole in dimethylformamide (DMF) facilitates bromide-to-chloride exchange. After extraction and chromatography, the product is isolated in 21.5% yield. This method, while less efficient, avoids high-pressure conditions.

Functionalization via Xanthate Intermediates

A patent (US6028200A) outlines a xanthate-mediated pathway. 5,6-diamino-2,2-difluoro-benzodioxole reacts with potassium O-ethyl-xanthate in ethanol-water under reflux to form a thione intermediate. Acidification with glacial acetic acid precipitates 6,6-difluoro-dioxolo-[4,5-f]-1,3-dihydrobenzimidazole-2-thione , which is subsequently chlorinated. Though longer (19-hour total reaction time), this route offers moderate yields (62%).

Reductive Amination and Cyclization

Recent methodologies emphasize nitro group reduction to generate diamines. A study () reduces 4-fluoro-5-(1H-imidazol-1-yl)-2-nitrobenzenamine using sodium dithionite (Na₂S₂O₄) in acidic medium. The resultant diamine undergoes cyclization with aldehydes (e.g., benzaldehyde) in DMF at 125°C to form substituted benzimidazoles. Adapting this for chlorinated analogs would require a chloro-nitroaniline precursor.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentYield (%)Temperature (°C)Time (h)
Phosgene Cyclization5,6-diamino-2,2-difluoro-benzodioxolePhosgene91.84513
Urea Cyclization5,6-diamino-2,2-difluoro-benzodioxoleUrea831703
POCl₃ ChlorinationBenzimidazolonePOCl₃901206
Xanthate Route5,6-diamino-2,2-difluoro-benzodioxoleK-O-ethyl-xanthate62Reflux19

Mechanistic Insights and Byproduct Management

Cyclization Kinetics

Phosgene reacts exothermically with diamines, necessitating controlled addition to prevent runaway reactions. Neutralization with aqueous ammonia post-reaction minimizes acidic byproducts.

Chlorination Selectivity

POCl₃ exhibits superior selectivity for oxo groups over other functionalities. By contrast, HCl gas may protonate amines, requiring careful pH control.

Purification Challenges

Chromatography over silica gel with diethyl ether effectively separates chlorinated products from unreacted starting materials. Activated carbon treatment removes colored impurities .

Q & A

Q. Table 1: Comparison of Synthesis Methods

MethodTemperatureTimeYield RangeKey Advantage
Conventional Reflux100°C6–12 h50–75%Scalability
Microdroplet25°C10–30 s70–85%Rapid kinetics, low energy

Basic: How is 6-chlorobenzimidazole-1,2-diamine characterized, and what analytical techniques resolve structural ambiguities?

Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regioselectivity of the chloro-substitution and diamine positions. Aromatic protons appear as doublets (δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Resolves spatial arrangement, such as NH hydrogen-bonding distances (2.41–2.61 Å in benzimidazoles) critical for stability .
  • HPLC Purity Analysis : ≥98% purity is achievable via reverse-phase chromatography (C18 column, acetonitrile/water gradient) .

Advanced: What mechanistic insights do DFT calculations provide for the cyclization of 6-chlorobenzimidazole-1,2-diamine?

Answer:
DFT studies reveal:

  • Transition States : Proton transfer from carboxylic acid to the diamine nitrogen initiates cyclization, with activation energies ~25 kcal/mol .
  • Chlorine Effects : The electron-withdrawing Cl group lowers HOMO energy of intermediates, favoring nucleophilic attack on protonated carbonyls .
  • Solvent Interactions : Microdroplet environments reduce dielectric screening, stabilizing charged intermediates and lowering energy barriers .

Advanced: How can 6-chlorobenzimidazole-1,2-diamine derivatives be designed for biological activity, and what SAR trends exist?

Answer:

  • Substitution Patterns :
    • Electron-Withdrawing Groups (e.g., -NO2_2, -CF3_3): Enhance cytotoxicity (IC50_{50} 27–107 µM in cancer cells) by increasing electrophilicity .
    • Benzyl Groups : Improve membrane permeability, as seen in N1^1-benzyl analogs .
  • Metal Coordination : Complexation with Cu(II) or Ni(II) enhances antimicrobial activity by disrupting bacterial membranes .

Q. Table 2: Biological Activity of Analogous Compounds

DerivativeTargetIC50_{50}/MICMechanism
1-Methyl-2,6-diphenylAChE27.04 µMEnzyme inhibition
Cu(II) ComplexesE. coli8 µg/mLMembrane disruption

Advanced: How should researchers address contradictions in reported yields or reactivity of 6-chlorobenzimidazole derivatives?

Answer:

  • Reproducibility Checks : Verify solvent purity (e.g., DMA vs. DMF) and catalyst loading (e.g., Pd(OAc)2_2 at 5 mol% vs. 10 mol%) .
  • Byproduct Analysis : Use LC-MS to identify side products (e.g., over-chlorinated species in harsh conditions) .
  • Computational Validation : Compare experimental yields with DFT-predicted activation energies to identify outliers .

Advanced: What role does 6-chlorobenzimidazole-1,2-diamine play in materials science, such as polymer or semiconductor design?

Answer:

  • Polyimides : Incorporating the chlorobenzimidazole moiety improves thermal stability (Tg_g > 300°C) and solubility in aprotic solvents for flexible electronics .
  • Organic Semiconductors : The planar aromatic system enables π-π stacking in thin-film devices, with hole mobility ~0.1 cm²/V·s in OLED prototypes .

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